Cas no 1805954-15-7 (6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol is a synthetic organic compound with significant applications in medicinal chemistry. This compound features a chloromethyl group, trifluoromethoxy, and trifluoromethyl substituents, which contribute to its unique reactivity and stability. Its versatility makes it suitable for various synthetic transformations, including cross-coupling reactions and medicinal chemistry. The presence of the pyridine ring enhances its electronic properties, making it an attractive building block for drug discovery.
6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol structure
1805954-15-7 structure
商品名:6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol
CAS番号:1805954-15-7
MF:C9H6ClF6NO2
メガワット:309.592862606049
CID:4844305

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol
    • インチ: 1S/C9H6ClF6NO2/c10-2-4-1-6(8(11,12)13)5(3-18)7(17-4)19-9(14,15)16/h1,18H,2-3H2
    • InChIKey: BHVZYORMTWYBQR-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC(C(F)(F)F)=C(CO)C(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 297
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 42.4

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080866-1g
6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol
1805954-15-7 97%
1g
$1,549.60 2022-04-01

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol 関連文献

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanolに関する追加情報

Professional Introduction to 6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol (CAS No. 1805954-15-7)

6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 1805954-15-7, represents a unique molecular scaffold that combines multiple functional groups, making it a promising candidate for further exploration in drug discovery and development.

The structural features of this compound are particularly noteworthy. The presence of a chloromethyl group at the 6-position of the pyridine ring introduces a reactive site that can be exploited for various chemical transformations. This reactivity is complemented by the electron-withdrawing effects of the two adjacent trifluoromethyl groups, which can influence the electronic properties of the molecule and its interactions with biological targets. Additionally, the trifluoromethoxy group at the 2-position adds another layer of complexity, potentially enhancing metabolic stability and lipophilicity, which are critical factors in drug design.

In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad range of biological activities. Pyridine-based compounds have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The specific combination of functional groups in 6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol positions it as a versatile building block for the synthesis of novel therapeutic agents.

The chloromethyl group is particularly interesting from a synthetic chemistry perspective. It can serve as a handle for further functionalization through nucleophilic addition reactions, allowing chemists to attach various pharmacologically relevant moieties. This reactivity has been leveraged in the development of probes and intermediates for studying biological pathways and designing targeted therapeutics. For instance, researchers have utilized similar chloromethyl-containing pyridines to develop inhibitors of specific enzymes or receptors involved in disease processes.

The influence of the trifluoromethyl groups on the electronic and steric properties of the molecule cannot be overstated. These groups are known to enhance binding affinity and metabolic stability, making them valuable components in drug molecules. The presence of two such groups in this compound suggests that it may exhibit high selectivity and potency when interacting with biological targets. Furthermore, the electron-withdrawing nature of these groups can modulate the reactivity of other functional sites within the molecule, providing opportunities for fine-tuning its pharmacological profile.

The trifluoromethoxy group at the 2-position adds another dimension to the compound's potential biological activity. This group is often found in bioactive molecules due to its ability to improve solubility and bioavailability while also influencing receptor binding kinetics. In some cases, trifluoromethoxy-substituted compounds have shown enhanced activity against certain enzymes or receptors compared to their non-fluorinated counterparts. This suggests that 6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol may exhibit unique pharmacological properties that warrant further investigation.

In recent studies, researchers have been exploring novel methodologies for synthesizing complex heterocyclic compounds like this one. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable routes to these molecules. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high precision and yield. These methods not only improve the scalability of synthesis but also allow for greater control over molecular architecture, which is crucial for optimizing biological activity.

The potential applications of 6-(Chloromethyl)-2-(trifluoromethoxy)-4-()pyridine-3-methanol extend beyond traditional drug discovery efforts. Its unique structural features make it an attractive candidate for developing imaging agents or probes used in diagnostic applications. Additionally, its reactivity allows for modifications that could enhance its suitability for use as a ligand in biochemical assays or as a starting material for generating libraries of diverse compounds through combinatorial chemistry approaches.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between synthetic chemists, medicinal biologists, and computational scientists. By integrating experimental data with computational modeling techniques, researchers can gain deeper insights into how structural modifications influence biological activity. This holistic approach is essential for accelerating the discovery and development of new therapeutic agents that meet stringent safety and efficacy standards.

In conclusion, 6-(-4-(\strong-trifluoromethyl\))pyridine-3-methanol (CAS No.\ strong-CAS No.\ 1805954-15-7) is a structurally intriguing compound with significant potential in pharmaceutical research.\ Its combination\of\ reactive\and\ electronically\modulating\functional\groups\offers\a\rich\scaffold\for\the\synthesis\of\novel\therapeutics.\ With\the\rising\trend\towards\sustainable\synthesis\tand\broadened\targeting,\this\compound\tells\tale\towards\two\trends:\towards\tailored\treatment\tand\towards\timely\treatment.\ Asresearcgcontinues,\thehopeisthatmorecompellingapplicationswillemerge,\bringingusclosetothesolutionsthatpatientshavebeenwaitingfor.\

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